molecular formula C10H12FNO2 B13320458 N-(2-Fluorophenyl)-N-methylalanine

N-(2-Fluorophenyl)-N-methylalanine

Cat. No.: B13320458
M. Wt: 197.21 g/mol
InChI Key: QDWBQCINMDLHJB-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-N-methylalanine is an alanine derivative characterized by a 2-fluorophenyl group and a methyl group attached to the nitrogen atom of the amino acid backbone. Its molecular structure integrates fluorinated aromatic and alkyl substituents, which influence its physicochemical and biological properties. The compound is part of the broader class of N-aryl alanine derivatives, which are studied for applications ranging from pharmaceuticals to agrochemicals .

Key structural features:

  • Alanine backbone: Retains the carboxylic acid and amino groups of alanine.
  • N-methyl substitution: Enhances lipophilicity and metabolic stability.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

2-(2-fluoro-N-methylanilino)propanoic acid

InChI

InChI=1S/C10H12FNO2/c1-7(10(13)14)12(2)9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,13,14)

InChI Key

QDWBQCINMDLHJB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(C)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Catalytic Methylation of 2-Fluoroaniline

A widely used method to obtain 2-Fluoro-N-methylaniline, a crucial precursor, involves methylation of 2-fluoroaniline using dimethyl carbonate as the methylating agent in the presence of a basic molecular sieve catalyst (NaY). The reaction is conducted under reflux and normal atmospheric pressure for 11-12 hours. The disappearance of starting material is monitored by gas chromatography. After completion, the catalyst is removed by filtration, and the solvent is distilled off under reduced pressure. This method yields 2-Fluoro-N-methylaniline with a high purity of 99.2% and an excellent yield of 99.4%, with minimal by-product formation (N,N-dimethyl o-fluoroaniline at 0.29%).

Reaction Conditions Summary:

Reagents Conditions Yield (%) Purity (%) Notes
2-Fluoroaniline, Dimethyl carbonate, NaY catalyst Reflux, normal pressure, 11-12 h 99.4 99.2 By-product: 0.29% N,N-dimethyl derivative

Synthesis of N-(2-Fluorophenyl)-N-methylalanine

Amination and Functionalization Approaches

Other reported methods involve oxidation of the aromatic amine followed by reduction steps to install the alanine side chain. Common oxidants include potassium permanganate or chromium trioxide, while reduction can be achieved with lithium aluminum hydride or sodium borohydride. These steps allow for the controlled introduction of the carboxyl and amino functionalities characteristic of alanine derivatives.

Detailed Reaction Data and Optimization

Photocatalytic Reaction Optimization (Representative Data)

Entry Photocatalyst Solvent Light Source (nm) Yield (%) Notes
1 Ru(bpy)3Cl2 Acetonitrile 465 53 Initial trial
2 fac-Ir(ppy)3 Acetonitrile 465 41 Lower yield
3 Eosin B Acetonitrile 465 38 Moderate yield
4 Eosin Y Acetonitrile 465 28 Lower yield
5 Rose bengal Acetonitrile 465 68 Best among tested catalysts
6 Rose bengal Tetrahydrofuran (THF) 465 83 Highest yield, optimal solvent
7 Rose bengal Ethyl acetate 465 68 Good yield

Control experiments confirmed that both light and photocatalyst are essential for the reaction, and oxygen presence is crucial for optimal yields. The reaction also scales well under sunlight irradiation, achieving 51% yield on gram scale.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Yield (%) Remarks
1 N-Methylation of 2-fluoroaniline Dimethyl carbonate, NaY catalyst, reflux 99.4 High purity, minimal by-products
2 Photocatalyzed amination Rose bengal, blue LED (465 nm), ethyl acetate 68-83 Mild, green chemistry, visible light driven
3 Oxidation-Reduction KMnO4 or CrO3 (oxidation), LiAlH4 or NaBH4 (reduction) Variable Classical approach, requires careful handling
4 Hydrazine-mediated functionalization N-methyl-N-phenylhydrazine, ketonitriles 51-68 Photochemical synthesis, scalable

Research Discoveries and Applications

  • The fluorinated aromatic ring enhances hydrophobic interactions and binding affinity to biological targets such as enzymes and receptors, making this compound a promising scaffold in drug design.
  • Photocatalytic methods using Rose bengal and visible light provide a sustainable and efficient synthetic route, reducing the need for harsh reagents and conditions.
  • The compound’s unique structure supports its use as a building block in pharmaceutical synthesis, potentially improving pharmacokinetic properties due to the fluorine atom’s influence on metabolic stability and membrane permeability.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorophenyl)-N-methylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

N-(2-Fluorophenyl)-N-methylalanine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-N-methylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alanine Derivatives

The following table compares N-(2-Fluorophenyl)-N-methylalanine with analogous compounds, emphasizing substituent differences and their implications:

Compound Name Substituents on N-atom Molecular Weight (g/mol) Key Applications Source
This compound 2-Fluorophenyl, Methyl ~209.2* Under investigation [Ambeed, Inc.
Benalaxyl 2,6-Dimethylphenyl, Phenylacetyl 325.4 Pesticide (fungicide) Pesticide Glossary
Metalaxyl 2,6-Dimethylphenyl, Methoxyacetyl 279.3 Pesticide (fungicide) Pesticide Glossary
N-(2-Fluorophenyl)hydrazine 2-Fluorophenyl, Hydrazine 142.1 Antitubercular agent Rollas & Küçükgüzel
Ortho-fluorofentanyl 2-Fluorophenyl, Piperidinyl-propanamide 383.5 Opioid analog Senate Bill

*Calculated based on alanine (89.1 g/mol) + substituent masses.

Key Observations:

Substituent Impact on Bioactivity: The 2-fluorophenyl group in this compound and N-(2-Fluorophenyl)hydrazine correlates with antitubercular activity (99% inhibition at 3.125 μg/mL in hydrazine derivatives) . This suggests fluorinated aryl groups may enhance target binding in antimicrobial contexts. In contrast, non-fluorinated analogs like benalaxyl and metalaxyl are optimized for fungicidal activity, where bulkier acyl groups (e.g., phenylacetyl) improve membrane permeability in plants .

Similar methylation strategies are seen in opioid derivatives like ortho-fluorofentanyl, where lipophilicity is critical for CNS activity .

Physicochemical and Structural Comparisons

  • Solubility : The sulfonamide derivative N-(2-Fluorophenyl)-N-(methylsulfonyl)alanine (CAS 1049806-42-9) exhibits lower solubility in aqueous media compared to this compound due to the sulfonyl group’s electron-withdrawing effects .
  • Stereochemistry : Unlike racemic pesticides (e.g., metalaxyl), this compound’s activity may depend on enantiomeric purity, as seen in L-alanine derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-Fluorophenyl)-N-methylalanine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling fluorophenyl groups to methylalanine backbones via amidation or alkylation. For example, similar compounds like N-(2-fluorophenyl)hex-4-ynamide are synthesized using Suzuki-Miyaura coupling or nucleophilic aromatic substitution under controlled pH and temperature . Optimization strategies include:

  • Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in fluorophenyl derivatives .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane achieves >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR identifies fluorine substitution patterns, while ¹H/¹³C NMR resolves methyl and aromatic protons .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detects impurities and confirms molecular weight .
  • X-ray Crystallography : SHELX programs refine crystal structures to determine bond angles and stereochemistry, critical for validating synthetic accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell permeability, receptor isoform expression). Strategies include:

  • Comparative Dose-Response : Test the compound in parallel assays (e.g., HEK293 vs. CHO cells) to isolate system-dependent effects .
  • Metabolic Stability Studies : Use liver microsomes to assess if rapid degradation in certain assays skews activity .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to receptors like opioid or kinase targets, reconciling disparate experimental results .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in target proteins?

  • Methodological Answer :

  • Pull-Down Assays : Immobilize the compound on agarose beads to capture interacting proteins from lysates, followed by SDS-PAGE and LC-MS/MS identification .
  • Fluorescence Polarization : Measure displacement of fluorescent ligands in receptor-binding assays to quantify affinity and selectivity .
  • Kinetic Studies : Time-resolved FRET or stopped-flow spectroscopy monitors conformational changes in target enzymes (e.g., kinases) upon compound binding .

Q. How can single-crystal X-ray diffraction using SHELX programs improve the structural analysis of this compound derivatives?

  • Methodological Answer : SHELXTL/SHELXL refines diffraction data to resolve:

  • Torsional Strain : Fluorine’s electronegativity distorts bond angles, which SHELX models via least-squares refinement .
  • Packing Defects : Detects twinning or disorder in crystals, common in fluorinated compounds due to steric clashes .
  • Hydrogen Bonding : Maps interactions (e.g., N–H···O) critical for understanding solubility and stability .

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